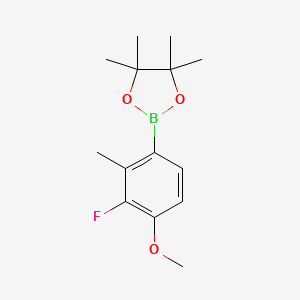
2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated and methoxylated aromatic ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium on carbon are commonly used catalysts in cross-coupling reactions.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the coupling reactions.
Solvents: Anhydrous solvents such as THF, toluene, or dimethylformamide (DMF) are typically employed.
Major Products
The major products formed from the reactions of this compound include biaryl compounds, phenol derivatives, and boronic acids, depending on the reaction conditions and reagents used.
科学研究应用
2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: The compound is used in the synthesis of organic materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties.
Chemical Biology: It is used in the development of probes and sensors for detecting biological molecules and studying biochemical pathways.
作用机制
The mechanism by which 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
相似化合物的比较
2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxy substituents.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar but without the fluorine substituent.
4,4,5,5-Tetramethyl-2-(3-fluorophenyl)-1,3,2-dioxaborolane: Similar but without the methoxy substituent.
The presence of both fluorine and methoxy groups in this compound enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.
生物活性
The compound 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition capabilities, and its role in drug discovery.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a dioxaborolane ring that is known for its reactivity in organic synthesis and potential biological applications.
Antibacterial Activity
Table 1: Antibacterial Efficacy of Boron Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 18 | |
| Compound B | Klebsiella pneumoniae | 20 | |
| Compound C | Staphylococcus aureus | 15 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been a focus of research. For example, studies indicate that boron-containing compounds can act as inhibitors for various β-lactamases (BLAs), which are crucial in combating antibiotic resistance. The structural features of dioxaborolanes allow them to effectively bind to the active sites of these enzymes .
Case Study: Inhibition of β-Lactamases
In a comparative study involving several dioxaborolane derivatives:
- Compound D exhibited a significant reduction in enzymatic activity against KPC-2 β-lactamase.
- The IC50 value for Compound D was determined to be 0.5 µM, showcasing its potential as a lead compound in antibiotic development .
The biological activity of dioxaborolanes is often attributed to their ability to form stable complexes with biomolecules. This property is particularly useful in targeting enzymes involved in bacterial resistance mechanisms. The presence of the fluorine and methoxy groups in the structure enhances lipophilicity and facilitates cellular uptake .
Applications in Drug Discovery
属性
分子式 |
C14H20BFO3 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI 键 |
RHVJQZQIMQKAKF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















